1-(3-Fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

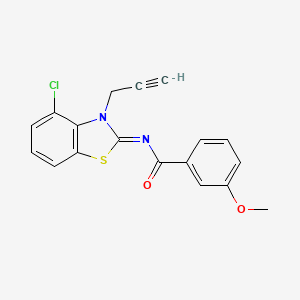

The compound seems to be a derivative of fluoropyridine . Fluoropyridines are a class of organic compounds that contain a pyridine ring substituted with a fluorine atom . They are known for their interesting and unusual physical, chemical, and biological properties, which are largely due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .

Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a fluorine atom attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various chemical reactions, including substitution reactions .Scientific Research Applications

- Synthesis and Spectroscopic Characterization Researchers have synthesized novel compounds using 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride as a starting material. For instance, the compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was created via a click chemistry approach. Spectroscopic techniques (IR, NMR, MS) were used for characterization, along with thermal stability analysis (TGA, DSC). Such innovative synthesis methods contribute to organic chemistry and pharmaceutical research.

- Antimicrobial Activity Fluorinated compounds derived from 1-(3-Fluoropyridin-4-yl)-N-methylmethanamine dihydrochloride exhibit significant antimicrobial activity. These compounds play a crucial role in developing new antimicrobial agents, addressing the growing issue of antibiotic resistance.

- Photochemistry and Fluorescence Studies Compounds like 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone are used to study photoreactivity and fluorescence properties. Understanding molecular interactions through such studies has implications for developing photoactive materials and sensors.

- Researchers have developed a one-pot cascade and metal-free reaction using 1-phenyl-2-(1H-pyrrol-1-yl)ethanone to synthesize trisubstituted pyrrolo[1,2-a]pyrazines. This method produces a broad range of these derivatives, which have potential applications in drug discovery and materials science .

Cascade Reactions for Pyrrolopyrazine Derivatives

Advanced Battery Science and Technology

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(3-fluoropyridin-4-yl)-N-methylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-9-4-6-2-3-10-5-7(6)8;;/h2-3,5,9H,4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJXNFYETUZRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=NC=C1)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Fluoropyridin-4-yl)methyl](methyl)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2597094.png)

![1-(4-Fluorophenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2597096.png)

![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)

![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)